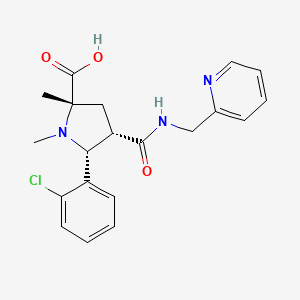
(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 2-chlorophenyl group, a dimethyl group, and a pyridin-2-ylmethylcarbamoyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the 2-chlorophenyl group through a substitution reaction. The dimethyl groups are added via alkylation, and the pyridin-2-ylmethylcarbamoyl group is introduced through a carbamoylation reaction. Each step requires specific reagents and conditions, such as the use of organolithium reagents for alkylation and carbamoylation .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the 2-chlorophenyl group.
Reduction: Reduction reactions can target the carbonyl group in the carboxylic acid moiety.
Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the pyrrolidine ring and the 2-chlorophenyl group.
Reduction: Reduced forms of the carboxylic acid, such as alcohols.
Substitution: Substituted derivatives of the 2-chlorophenyl group.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of structural modifications on biological activity, potentially leading to the discovery of new bioactive molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, the compound can be used as a building block for the synthesis of complex molecules, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. For example, the pyridin-2-ylmethylcarbamoyl group may interact with enzyme active sites, inhibiting or activating their function .
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether:
Uniqueness: (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-20(19(26)27)11-15(18(25)23-12-13-7-5-6-10-22-13)17(24(20)2)14-8-3-4-9-16(14)21/h3-10,15,17H,11-12H2,1-2H3,(H,23,25)(H,26,27)/t15-,17-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYPFXUYSXUMPN-KNBMTAEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













